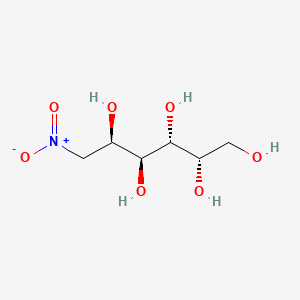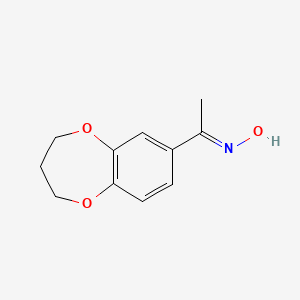
Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime
Übersicht
Beschreibung
Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime, also known as ethyl 7-oxo-3,4-dihydrobenzo[d][1,5]dioxepin-6-carboxylate, is a heterocyclic compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in water, methanol, and ethanol. Ethanol oxime is a versatile chemical that can be used for a variety of purposes in the laboratory.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The compound has been explored for its role in synthesizing heterocyclic compounds exhibiting anti-inflammatory activity. Researchers have synthesized various derivatives through alkylation processes, showcasing its utility in creating compounds with potential anti-inflammatory properties (Labanauskas et al., 2004).
It serves as a key intermediate in the synthesis of analogs of 3,4-dihydro-2H-1,5-benzodioxepine, known for their biological activities, including bronchial dilator activity and as β-adrenergic stimulants. This underscores its importance in the pharmaceutical development of new therapeutic agents (Damez et al., 2001).
Chemical Synthesis and Derivatives
Its utility in creating novel heterocycles through reactions with electrophiles is documented, indicating its versatility in organic synthesis to produce various heterocyclic systems, thus contributing to the expansion of chemical libraries for further biological evaluation (Singh & Singh, 2004).
The compound's role in chemoenzymatic syntheses has been highlighted, where enantioselective reductions lead to ethanols used as precursors for pharmaceuticals, demonstrating its value in producing chirally pure compounds relevant in medicinal chemistry (Antunes et al., 2004).
Antitumor and Chemotherapeutic Research
- Research into oxime ethers containing the compound has shown potential antitumor activity against various cancer cell lines. This suggests its applicability in the development of new chemotherapeutic agents, with certain derivatives showing specificity towards different cancer cells, highlighting its potential in targeted cancer therapy (Kosmalski et al., 2022).
Fragrance Chemistry
- The compound has been utilized in synthesizing benzodioxepinone analogues, with a novel synthetic route aimed at the fragrance industry. This research demonstrates its importance in the development of new marine odorants, offering insights into the structure-odor relationships that guide the creation of fragrances with desired olfactory properties (Drevermann et al., 2007).
Eigenschaften
IUPAC Name |
(NE)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(12-13)9-3-4-10-11(7-9)15-6-2-5-14-10/h3-4,7,13H,2,5-6H2,1H3/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJUEPSASIYCGN-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)OCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC2=C(C=C1)OCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B1458744.png)

![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1458748.png)
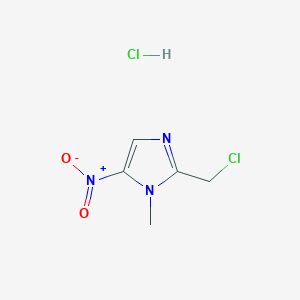
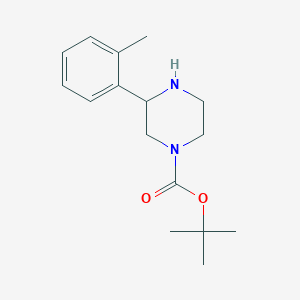
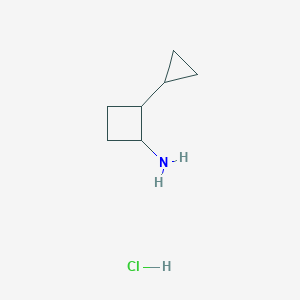
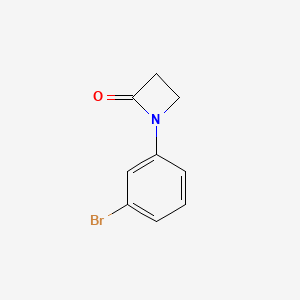
![Spiro[3.4]octan-1-amine hydrochloride](/img/structure/B1458754.png)
![6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1458756.png)
![3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458759.png)
![6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458761.png)


